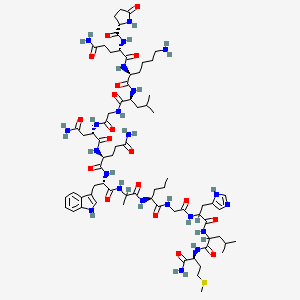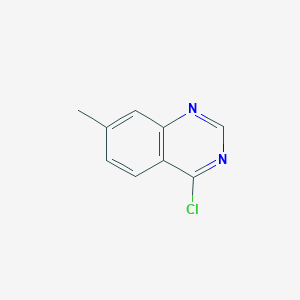
4-Chloro-7-methylquinazoline
Descripción general
Descripción
4-Chloro-7-methylquinazoline is a chemical compound with the empirical formula C9H7ClN2 and a molecular weight of 178.62 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4-Chloro-7-methylquinazoline can be represented by the SMILES string ClC1=NC=NC2=CC(C)=CC=C12 . The InChI representation is 1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3 .
Physical And Chemical Properties Analysis
4-Chloro-7-methylquinazoline is a solid substance . It has a molecular weight of 178.62 . The compound should be stored in an inert atmosphere at 2-8°C .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Quinazoline derivatives, including 4-Chloro-7-methylquinazoline, have been tested for their antimicrobial activity against various bacterial strains. For instance, substituted quinazolinones were found to exhibit potent in vitro anti-microbial activity against Staphylococcus aureus .
Anti-tumor Activity
Research has shown that quinazoline derivatives can be designed and synthesized with the aim of evaluating their antiproliferative activities against human cancer cell lines. A study highlighted that certain quinazoline compounds displayed significant anti-proliferative activity .
Antibacterial Evaluation
The synthesis and antibacterial evaluation of quinazolinone derivatives have been a focus of recent studies. These studies aim at developing new therapeutic agents with effective antibacterial properties .
Medicinal Chemistry
Quinazolinone and quinazoline derivatives are identified as potentially promising candidates for novel therapeutic agents, indicating a broad scope for research in medicinal chemistry related fields .
Synthesis of Novel Compounds
The process of synthesizing new quinazoline derivatives is an ongoing area of research, with the potential to yield compounds with various biological activities .
Pharmacological Research
Due to their significant biological activities, quinazoline derivatives are continuously being investigated in pharmacological research to explore their full potential as therapeutic agents .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
Quinazolines, the class of compounds to which 4-Chloro-7-methylquinazoline belongs, have broad-spectrum pharmacological activities. Transition-metal-catalyzed reactions have emerged as reliable tools for the synthesis of pharmaceuticals, including quinazolines . Therefore, future research could focus on exploring these reactions for the synthesis of 4-Chloro-7-methylquinazoline and other quinazoline derivatives, and investigating their potential therapeutic applications.
Mecanismo De Acción
- By inhibiting heme polymerase, 4-Chloro-7-methylquinazoline prevents the detoxification of toxic heme, ultimately leading to the parasite’s demise .
- As a result, Plasmodium species (the malaria parasite) continue to accumulate toxic heme, which is lethal to the parasite .
- These properties impact its bioavailability and overall efficacy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- 4-Chloro-7-methylquinazoline is well-absorbed after oral administration. It distributes widely in tissues. The compound undergoes hepatic metabolism. Elimination occurs primarily via urine and feces.
Result of Action
Action Environment
Propiedades
IUPAC Name |
4-chloro-7-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHWJELTXIZAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620490 | |
| Record name | 4-Chloro-7-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methylquinazoline | |
CAS RN |
90272-83-6 | |
| Record name | 4-Chloro-7-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

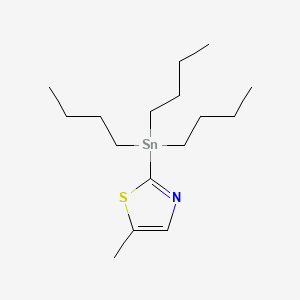

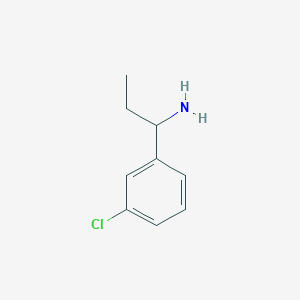

![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)
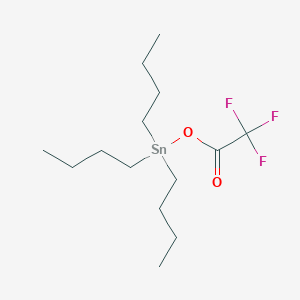
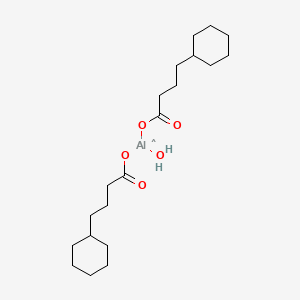
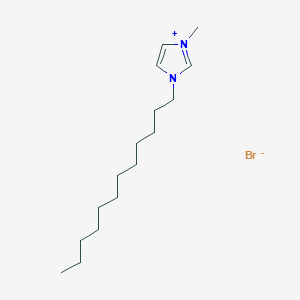

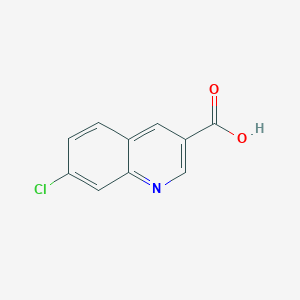

![Zinc, chloro[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B1591735.png)
